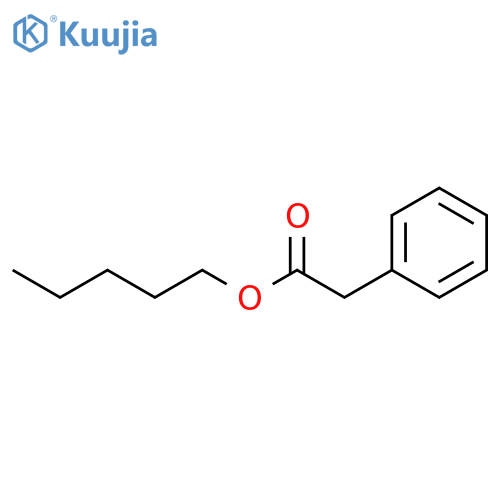Cas no 5137-52-0 (Pentyl phenylacetate)

Pentyl phenylacetate structure
商品名:Pentyl phenylacetate
CAS番号:5137-52-0
MF:C13H18O2
メガワット:206.280824184418
MDL:MFCD00027272
CID:45558
Pentyl phenylacetate 化学的及び物理的性質
名前と識別子
-
- pentyl phenylacetate
- AMYL-PHENYLACETATE
- pentyl 2-phenylacetate
- Amylphenyl acetate
- Benzeneacetic acid,pentyl ester
- n-Amyl phenylacetate
- phenyl-acetic acid pentyl ester
- Phenylessigsaeure-amyl-cis-ester
- Phenyl-essigsaeure-pentylester
- Aceticacid, phenyl-, pentyl ester (6CI,7CI,8CI)
- NSC 46135
- Phenylacetic acid pentyl ester
- Amyl phenylacetate
- Benzeneacetic acid, pentyl ester
- Acetic acid, phenyl-, pentyl ester
- 7ET3LE4BID
- Acetic acid, phenyl-, pentyl ester (8CI)
- Amylphenylacetat
- Phenylacetic Acid Amyl Ester
- Benzeneacetic acid amyl ester
- Phenylacetic acid, pentyl ester
- Pentyl phenylacetate
-
- MDL: MFCD00027272
- インチ: 1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
- InChIKey: LRVLBFSVAFUOGO-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 206.13100
- どういたいしつりょう: 206.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 269°C(lit.)
- フラッシュポイント: 280.4 °C at 760 mmHg
- 屈折率: 1.4850 to 1.4890
- PSA: 26.30000
- LogP: 2.96250
Pentyl phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB473918-25 ml |
Amyl phenylacetate, 98%; . |
5137-52-0 | 98% | 25 ml |
€208.80 | 2023-09-03 | |
| eNovation Chemicals LLC | D761201-250mg |
AMYL PHENYLACETATE |
5137-52-0 | 95% | 250mg |
$190 | 2024-06-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2680-5ML |
Amyl Phenylacetate |
5137-52-0 | >98.0%(GC) | 5ml |
¥220.00 | 2023-09-08 | |
| Aaron | AR00D8ZS-250mg |
Amyl Phenylacetate |
5137-52-0 | 95% | 250mg |
$174.00 | 2025-01-24 | |
| A2B Chem LLC | AG17084-1g |
AMYL PHENYLACETATE |
5137-52-0 | 95% | 1g |
$491.00 | 2024-04-19 | |
| A2B Chem LLC | AG17084-100mg |
AMYL PHENYLACETATE |
5137-52-0 | 95% | 100mg |
$107.00 | 2024-04-19 | |
| Aaron | AR00D8ZS-1g |
Amyl Phenylacetate |
5137-52-0 | 95% | 1g |
$433.00 | 2025-01-24 | |
| abcr | AB473918-25ml |
Amyl phenylacetate, 98%; . |
5137-52-0 | 98% | 25ml |
€183.00 | 2025-02-16 | |
| eNovation Chemicals LLC | D761201-250mg |
AMYL PHENYLACETATE |
5137-52-0 | 95% | 250mg |
$190 | 2025-02-27 | |
| eNovation Chemicals LLC | D761201-250mg |
AMYL PHENYLACETATE |
5137-52-0 | 95% | 250mg |
$190 | 2025-02-20 |
Pentyl phenylacetate 関連文献
-
1. Adsorption of carbon monoxide over the ‘on-top’ sites of Ni, Cu and Ni–Cu surfaces. An extended Hückel molecular orbital studyPramod S. Kumbhar,Rajeev A. Rajadhyaksha,Rajappan Vetrivel J. Chem. Soc. Faraday Trans. 1992 88 1165
-
2. Dielectric study of esters in benzene: internal rotation and molecular configurationBal Krishna,S. V. Mahadane,Bhartendu Prakash J. Chem. Soc. B 1970 954
5137-52-0 (Pentyl phenylacetate) 関連製品
- 101-97-3(Ethyl phenylacetate)
- 103-52-6(Phenethyl butyrate)
- 122-43-0(Butyl 2-phenylacetate)
- 14062-19-2(Ethyl p-Tolylacetate)
- 105337-18-6(Ethyl 2-(3,5-dimethylphenyl)acetate)
- 36076-26-3(1,4-Phenylenediacetic Acid Diethyl Ester)
- 102-19-2(Isopentyl 2-phenylacetate)
- 4606-15-9(Benzeneacetic acid,propyl ester)
- 40061-55-0(Ethyl m-tolylacetate)
- 102-20-5(2-Phenylethyl 2-Phenylacetate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5137-52-0)苯乙酸正戊酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ